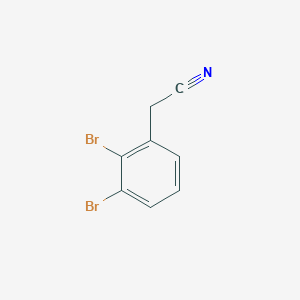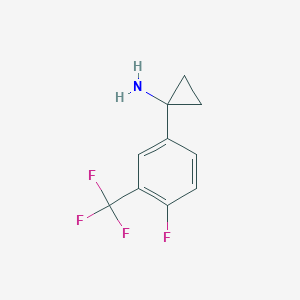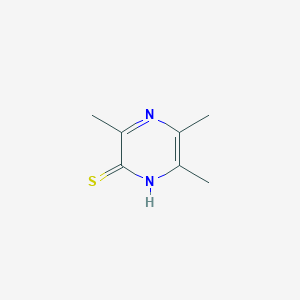
3,5,6-Trimethylpyrazine-2(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5,6-Trimethylpyrazine-2(1H)-thione: is an organic compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in various chemical and biological applications. This particular compound is characterized by the presence of three methyl groups and a thione group attached to the pyrazine ring, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6-Trimethylpyrazine-2(1H)-thione typically involves the reaction of 3,5,6-trimethylpyrazine with sulfur-containing reagents. One common method is the reaction of 3,5,6-trimethylpyrazine with Lawesson’s reagent or phosphorus pentasulfide (P2S5) under controlled conditions. The reaction is usually carried out in an inert solvent such as toluene or xylene at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions: 3,5,6-Trimethylpyrazine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
3,5,6-Trimethylpyrazine-2(1H)-thione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3,5,6-Trimethylpyrazine-2(1H)-thione involves its interaction with various molecular targets and pathways. The thione group can act as a nucleophile, participating in reactions with electrophilic species. Additionally, the compound’s aromatic nature allows it to interact with biological macromolecules, potentially affecting their function. Specific pathways and targets may vary depending on the application and context of use.
相似化合物的比较
3,5,6-Trimethylpyrazine-2-formic acid: Shares the pyrazine core structure but has a formic acid group instead of a thione group.
2-Hydroxy-3,5,6-trimethylpyrazine: Contains a hydroxyl group, leading to different chemical reactivity and applications.
Tetramethylpyrazine: Lacks the thione group, resulting in distinct chemical and biological properties.
Uniqueness: 3,5,6-Trimethylpyrazine-2(1H)-thione is unique due to the presence of the thione group, which imparts specific reactivity and potential biological activities not observed in its analogs. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C7H10N2S |
|---|---|
分子量 |
154.24 g/mol |
IUPAC 名称 |
3,5,6-trimethyl-1H-pyrazine-2-thione |
InChI |
InChI=1S/C7H10N2S/c1-4-5(2)9-7(10)6(3)8-4/h1-3H3,(H,9,10) |
InChI 键 |
LHVKHMOLTUTFCM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(C(=S)N1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


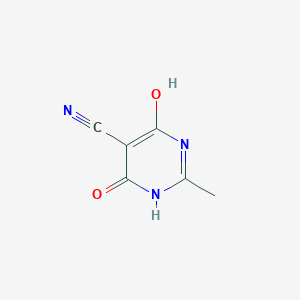
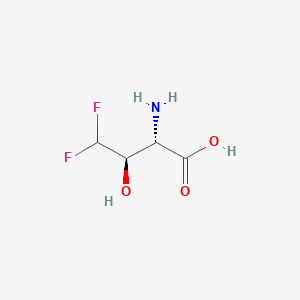
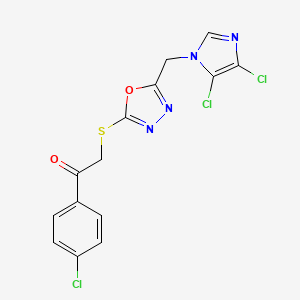
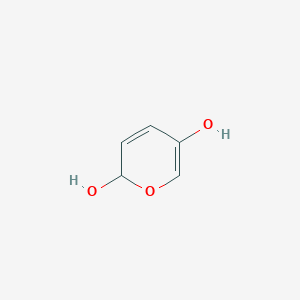


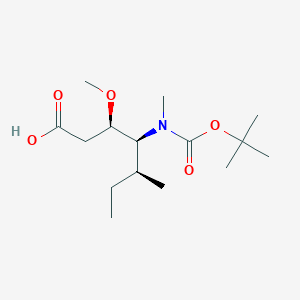
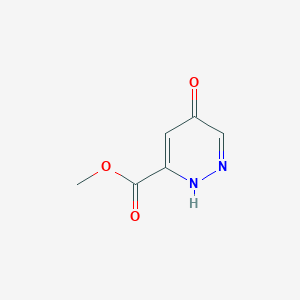
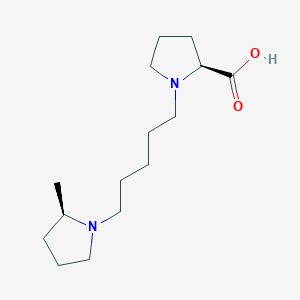

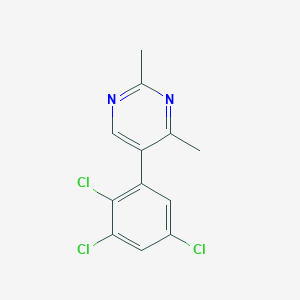
![7,18-bis[2-(2,6-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B15244694.png)
